molecular formula C20H19NO3S2 B2618793 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421497-27-9

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2618793
CAS No.: 1421497-27-9
M. Wt: 385.5
InChI Key: GFXJZPPXPHFUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropoxy group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This might include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .

Scientific Research Applications

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples are:

  • 4-isopropoxy-N-(thiophen-2-ylmethyl)benzamide
  • N-(5-(thiophene-2-carbonyl)thiophen-2-yl)methylbenzamide

Uniqueness

What sets 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both isopropoxy and thiophene groups can enhance its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

4-propan-2-yloxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXJZPPXPHFUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.